molecular formula C13H13FN2OS B2554137 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 899744-49-1

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2554137
CAS No.: 899744-49-1
M. Wt: 264.32
InChI Key: DAZNGZFURCHVFU-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a dimethylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl chloride and 5,6-dimethylpyrimidin-4(3H)-one.

    Thioether Formation: The 2-fluorobenzyl chloride is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Coupling Reaction: The resulting thioether is then coupled with 5,6-dimethylpyrimidin-4(3H)-one under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce the pyrimidinone ring.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-fluorinated or reduced pyrimidinone derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage can participate in redox reactions. The pyrimidinone core may interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzyl alcohol: Similar structure but lacks the thioether and pyrimidinone components.

    Fluorobenzene: Contains the fluorobenzyl group but lacks the thioether and pyrimidinone components.

    2-((2-fluorobenzyl)thio)ethanamine: Contains the thioether linkage but has a different core structure.

Uniqueness

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is unique due to the combination of its fluorobenzyl, thioether, and pyrimidinone components, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-8-9(2)15-13(16-12(8)17)18-7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNGZFURCHVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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